1-Bromo-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene
CAS No.: 30158-45-3
Cat. No.: VC18736946
Molecular Formula: C14H12BrClO2S
Molecular Weight: 359.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30158-45-3 |
|---|---|
| Molecular Formula | C14H12BrClO2S |
| Molecular Weight | 359.7 g/mol |
| IUPAC Name | 1-bromo-4-(2-chloro-2-phenylethyl)sulfonylbenzene |
| Standard InChI | InChI=1S/C14H12BrClO2S/c15-12-6-8-13(9-7-12)19(17,18)10-14(16)11-4-2-1-3-5-11/h1-9,14H,10H2 |
| Standard InChI Key | RRAWEGLJMZQPRB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=C(C=C2)Br)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₄H₁₂BrClO₂S, with a systematic IUPAC name of 1-bromo-4-(2-chloro-2-phenylethyl)sulfonylbenzene . Key structural elements include:
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Bromine atom at the para position of the benzene ring.
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Sulfonyl group (-SO₂-) at the opposing para position, connected to a 2-chloro-2-phenylethyl substituent.
The SMILES notation (C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=C(C=C2)Br)Cl) and InChIKey (RRAWEGLJMZQPRB-UHFFFAOYSA-N) provide unambiguous identifiers for its structure .
Table 1: Molecular and Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₂BrClO₂S | |
| Molecular Weight | 359.7 g/mol | |
| Density | 1.519 g/cm³ | |
| CAS Registry | 30158-45-3 | |
| PubChem CID | 284405 |
Synthesis and Reactivity
Hypothesized Synthetic Pathways
Although explicit synthetic protocols for this compound are scarce in available literature, analogous sulfone derivatives suggest multi-step routes involving:
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Sulfonation: Introduction of the sulfonyl group via reaction with sulfonic acid derivatives.
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Halogenation: Bromination at the para position using reagents like Br₂/FeBr₃.
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Alkylation: Attachment of the 2-chloro-2-phenylethyl group through Friedel-Crafts or nucleophilic substitution.
Reactivity Profile
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Sulfonyl Group: Participates in nucleophilic substitutions (e.g., with amines or alcohols).
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Aromatic Bromine: Amenable to cross-coupling reactions (e.g., Suzuki-Miyaura).
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Chlorinated Ethyl Chain: Potential site for elimination or further functionalization .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Sulfones are pivotal in drug design due to their metabolic stability and ability to modulate pharmacokinetics. This compound’s structure suggests utility in synthesizing kinase inhibitors or antimicrobial agents, though specific applications remain unexplored.
Agrochemical Development
Halogenated aromatics are common in herbicides and pesticides. The bromine and chlorine substituents may enhance lipid solubility, improving bioavailability in target organisms.
Organic Synthesis
The compound’s multifunctional groups make it a versatile building block for:
Physical and Chemical Properties
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.519 g/cm³ | |
| Water Solubility | Insoluble | |
| Stability | Stable under inert conditions |
Future Research Directions
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Synthetic Optimization: Develop efficient, scalable routes with characterization of intermediates.
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Biological Screening: Evaluate antimicrobial or anticancer activity in vitro.
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Environmental Impact: Assess biodegradation and ecotoxicity profiles.
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Crystallographic Studies: Resolve 3D structure to inform computational modeling .
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